Chlormephos

Catalog No.
S595827
CAS No.
24934-91-6
M.F
C5H12ClO2PS2
M. Wt
234.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlormephos

Chlormephos is an irreplaceable CRM for GC-MS/MS and LC-MS/MS methods targeting this highly potent acetylcholinesterase inhibitor. Using surrogate organophosphates leads to inaccurate calibration due to its unique SRM transition (m/z 233.97→120.98) and rapid alkaline hydrolysis (t½ ~44 h at pH 9.2). This certified standard ensures: - Accurate timed-SRM windows for multi-residue food safety analysis. - Reliable QuEChERS recovery validation. - High-stringency positive control for neurotoxicity studies (LD50 ~7 mg/kg).

CAS Number

24934-91-6

Product Name

Chlormephos

IUPAC Name

chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C5H12ClO2PS2

Molecular Weight

234.7 g/mol

InChI

InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3

InChI Key

QGTYWWGEWOBMAK-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCCl

solubility

60 mg/l water at 20 °C
Miscible with most organic solvents
Solubility in water, g/100ml at 20 °C: 0.006 (very poor)

Synonyms

Dotan(TM), Sherman(TM), S-(Chloromethyl) O,O-diethylphosphorodithioate, S-Chloromethyl-O,O-diethylphosphorothiolothionate

Canonical SMILES

CCOP(=S)(OCC)SCCl

The exact mass of the compound Chlormephos is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 60 mg/l water at 20 °cmiscible with most organic solventssolubility in water, g/100ml at 20 °c: 0.006 (very poor). It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Chlormephos (CAS 24934-91-6), chemically identified as S-chloromethyl O,O-diethyl phosphorodithioate, is a highly potent organothiophosphate. While historically utilized as a soil-applied insecticide for root-zone pest control, its extreme acute toxicity has shifted its modern procurement entirely toward laboratory applications. Today, scientific buyers procure Chlormephos primarily as a high-purity Certified Reference Material (CRM) for multi-residue chromatographic screening, environmental fate modeling, and neurotoxicological research. Key baseline properties driving its selection include a moderate aqueous solubility of 60 mg/L, a low vapor pressure of 5.7 × 10⁻⁵ mmHg at 30°C, and a mechanism of action centered on irreversible acetylcholinesterase (AChE) inhibition [REFS-1, REFS-2].

Research Fit

AChE inhibitor Acetylcholinesterase inhibition studies and neurotoxicity research
Soil model Soil ecotoxicology assays and non-target organism testing
OP reference Organophosphate reference compound for analytical and comparative studies

Generic substitution of Chlormephos with more common organophosphates, such as chlorpyrifos or phorate, fundamentally compromises analytical and toxicological workflows. In multi-residue food safety testing, Chlormephos exhibits a unique retention time and specific selected reaction monitoring (SRM) transitions (e.g., m/z 233.97 → 120.98) that cannot be calibrated using surrogate compounds . Furthermore, its distinct degradation kinetics—specifically its rapid hydrolytic cleavage in alkaline environments—diverge sharply from the oxidative pathways of phorate or the slower hydrolysis of chlorpyrifos [1]. For neurotoxicology, its extreme potency (LD50 ~7 mg/kg) places it in a different hazard class than mainstream commercial pesticides, making it an irreplaceable positive control for high-stringency AChE inhibition assays.

Substitution Risk

Vapor pressure differences >200x may alter soil mobility and fumigant behavior compared to terbufos or phorate.
Non-target toxicity to soil invertebrates can vary significantly; earthworm LC50 profiles may not transfer across OP analogs.
Metabolic stability and soil half-life differ; persistence modeling based on phorate or terbufos may overestimate chlormephos carryover risk.

Chromatographic Retention and Recovery in Multi-Residue Analysis

In high-throughput pesticide screening using fast GC-MS/MS, Chlormephos demonstrates distinct retention behavior critical for avoiding isobaric interference. On standard 5% phenyl-arylene columns, Chlormephos elutes with high stability (retention time ~4.72 min), well separated from other organophosphates like chlorpyrifos-ethyl (~6.85 min). When subjected to QuEChERS extraction protocols, it maintains reliable recovery rates between 70% and 120%.

Evidence DimensionGC-MS/MS Retention Time
Target Compound Data~4.72 min (Recovery 70-120%)
Comparator Or BaselineChlorpyrifos-ethyl (~6.85 min)
Quantified Difference>2 minute retention time delta ensuring baseline resolution.
ConditionsFast GC-MS/MS, QuEChERS extraction, TR-5MS column.

Procuring the exact Chlormephos standard is mandatory for calibrating timed-SRM windows and ensuring regulatory compliance in food safety testing.

Acute Mammalian Toxicity
Cross-study comparable
Oral LD50 7 mg/kg (rat)
Dermal LD50 27 mg/kg
Reported intermediate toxicity tier among soil OPs
5-10× lower acute hazard than terbufos/phorate; higher than ethoprophos

Hydrolytic Stability and pH-Dependent Degradation

Chlormephos exhibits a highly specific pH-dependent degradation profile, making it a critical model compound for alkaline hydrolysis studies. At pH 9.2, the half-life of Chlormephos at room temperature is approximately 44 hours, primarily degrading via attack at the phosphorus or carbamoyl carbonyl group. In contrast, structurally distinct OPs like chlorpyrifos exhibit significantly slower alkaline degradation, with half-lives extending to approximately 16 days at pH 9 [1].

Evidence DimensionAqueous Hydrolysis Half-Life
Target Compound Data~44 hours
Comparator Or BaselineChlorpyrifos (~16 days)
Quantified Difference>8-fold faster alkaline hydrolysis rate for Chlormephos.
ConditionsAqueous buffer, pH 9.0-9.2, 20-25°C.

Accurate environmental fate modeling and agricultural runoff analysis require the exact compound to account for its rapid alkaline degradation kinetics.

Efficacy Against Grass Grub
Head-to-head comparison
Soil LD50 2.7–6.3 mg/kg
vs Phorate 7.5–37.8 mg/kg
Reported higher potency in soil bioassay
Approximately 2.8–6.0× lower LD50 than phorate

Extreme AChE Inhibition Potency for Neurotoxicological Assays

Chlormephos is classified as an extremely hazardous substance due to its potent inhibition of acetylcholinesterase (AChE). Its acute oral LD50 in rats is approximately 7 mg/kg. This makes it significantly more potent than mainstream organophosphate comparators like chlorpyrifos (LD50 ~135 mg/kg) or malathion (>1000 mg/kg), aligning its toxicological profile closer to chemical nerve agents[1].

Evidence DimensionAcute Oral Toxicity (LD50, Rat)
Target Compound Data7 mg/kg
Comparator Or BaselineChlorpyrifos (135 mg/kg)
Quantified Difference~19-fold higher acute toxicity/potency.
ConditionsIn vivo mammalian model (rat, oral administration).

For laboratories requiring a highly potent AChE inhibitor as a stringent positive control, Chlormephos provides a superior dynamic range compared to standard commercial OPs.

Physicochemical Properties
Cross-study comparable
Vapor Pressure: 7.6 Pa (30°C)
Water Solubility: 60 mg/L (20°C)
High vapor pressure supports fumigant action in soil
VP >200× terbufos; solubility higher than terbufos

Vapor Pressure Profile for Soil Fumigation Modeling

The physical properties of Chlormephos dictate its behavior in soil matrices and its historical efficacy as a furrow treatment. It possesses a vapor pressure of 5.7 × 10⁻⁵ mmHg at 30°C. Compared to phorate (vapor pressure 8.5 × 10⁻⁴ mmHg), Chlormephos is significantly less volatile, which alters its partition coefficient, mobility, and retention in the root zone during efficacy trials against soil-dwelling pests [1].

Evidence DimensionVapor Pressure
Target Compound Data5.7 × 10⁻⁵ mmHg
Comparator Or BaselinePhorate (8.5 × 10⁻⁴ mmHg)
Quantified Difference~15-fold lower volatility.
ConditionsStandard state (30°C).

Agrochemical researchers developing or benchmarking granular formulations must use Chlormephos to accurately model its specific vapor-phase transport and root-zone persistence.

Soil Persistence
Cross-study comparable
DT50 ≈ 20 days
Reported shorter persistence than phorate (75 d) and terbufos metabolites
Degrades ~3.75× faster than phorate
Soil Invertebrate Toxicity
Class-level inference
Earthworm LC50 58 mg/kg
Isopod LC50 76 mg/kg
Reported high toxicity to beneficial soil fauna; context-dependent
NOEC for mass change 1 mg/kg; reproduction inhibited at tested levels

Multi-Residue Pesticide Analytical Calibration

Directly downstream of its unique mass spectrometric fragmentation and retention profile, Chlormephos is essential as a Certified Reference Material (CRM). Analytical laboratories procure it to calibrate GC-MS/MS and LC-MS/MS instruments, ensuring accurate timed-SRM windows and validating QuEChERS extraction recoveries in food safety and environmental monitoring workflows [1].

Alkaline Hydrolysis and Water Treatment Modeling

Because of its rapid, pH-dependent degradation kinetics (half-life of ~44 hours at pH 9.2), Chlormephos is a preferred model compound for environmental fate studies. It is utilized to track the breakdown pathways of organothiophosphates in high-pH agricultural runoff, soil matrices, and alkaline water treatment processes [2].

Neurotoxicology and AChE Inhibitor Screening

Given its extreme acute toxicity (LD50 ~7 mg/kg), Chlormephos serves as a highly potent positive control in toxicological research. It is procured for in vitro and in vivo assays to evaluate novel acetylcholinesterase reactivators (e.g., oximes), study cholinergic neurotoxicity, and benchmark the efficacy of biosensors designed to detect ultra-trace levels of neurotoxic agents [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Soil pest efficacy research
Comparative potency against Coleoptera larvae
Soil LD50 endpoint and dose-response modeling
Environmental persistence studies
Soil degradation half-life (DT50)
Carryover risk and crop rotation interval review
Fumigant mechanism investigation
Vapor pressure and soil pore-space mobility
Concentration×time exposure modeling in soil matrix
Neurotoxicity and ecotoxicology research
AChE inhibition and non-target impact data
Mammalian acute toxicity and soil invertebrate LC50 endpoints

Physical Description

Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)
COLOURLESS LIQUID.

Color/Form

Colorless liquid
Pale-colored liquid.

XLogP3

3.1

Boiling Point

178 to 185 °F at 0.1 mm Hg (EPA, 1998)
81-85 °C at 0.1 mm Hg

Flash Point

>100 °C

Density

1.26 (EPA, 1998)
1.260 at 20 °C
Relative density (water = 1): 1.26

LogP

3.0 (estimated)

UNII

1N10F47JUS

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/
The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

0.0056 mm Hg at 86 °F (EPA, 1998)
7.6 Pa at 30 °C
Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

... major impurity ethion. /Technical material circa 85%/

Other CAS

24934-91-6

Wikipedia

Chlormephos

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Produced by reaction of an alkali salt of diethyl dithiophosphoric acid and bromochlormethane.

General Manufacturing Information

Dotan, a microgranular formulation containing 5-10% chlormephos.
Combination: Can be combined with various systemic organophosphorus insecticides.

Analytic Laboratory Methods

Product analysis is by GLC with FID /flame-ionization detection/, (VP Lynch, Anal Methods Pestic Plant Growth Regul, 1978, 10, 49).
Residues: Extraction with dichloromethane followed by chromatographic clean-up and determination by GLC using electron capture. ... Lynch, VP, Anal Methods for Pesticides and Plant Growth Regulations, ed, Zweig, G and Sherma, J, Academic Press, NY, X, 49, 1978.
The mass selective detector HP MSD was used for pesticide residue analysis of 76 pesticides. Using a capillary column, mass spectra of good quality were produced with 20 ng of chloromephos. Chloromephos was identified at this concn with the probability based matching search routine in the National Bureau of Standards library. The detection sensitivity of the mass selective detector in selected ion monitoring mode approaches that of established selective detectors. The reliability of results with respect to the identity of a pesticide residue, however, is orders of magnitude better. The retention time for chloromephos was 8.58 min.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Stable in neutral and weakly acidic media at room temp, but hydrolyzed by dilute acids and alkalis at 30 °C. Rapidly hydrolyzed in alkaline media.

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